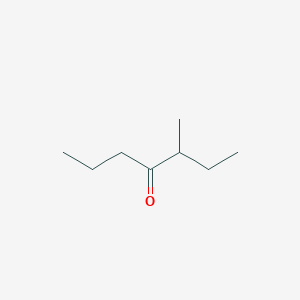

3-Methylheptan-4-one

Description

Properties

IUPAC Name |

3-methylheptan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-6-8(9)7(3)5-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIMSNHOEAVUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864629 | |

| Record name | 3-Methylheptan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Avocado Research MSDS] | |

| Record name | 3-Methylheptan-4-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11625 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15726-15-5 | |

| Record name | 3-Methyl-4-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15726-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylheptan-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015726155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylheptan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylheptan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 3-Methylheptan-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and spectral characterization of 3-Methylheptan-4-one. The information is intended to support research and development activities by providing key data and methodologies in a structured and accessible format.

Core Chemical and Physical Properties

This compound is a branched-chain aliphatic ketone. Its core physicochemical properties are summarized in the table below, providing a ready reference for experimental and theoretical applications.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [1] |

| Molecular Weight | 128.21 g/mol | [2] |

| CAS Number | 15726-15-5 | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 155-160 °C | [3][4] |

| Density | 0.811 g/cm³ | [3] |

| Flash Point | 38 °C | [5] |

| Solubility | Soluble in alcohol and ether | [3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process: the Grignard reaction to form the precursor alcohol, (±)-4-methylheptan-3-ol, followed by its oxidation to the target ketone.[3][4]

-

Apparatus Setup: A 100 mL three-neck flask is fitted with a 25 mL addition funnel, a reflux condenser protected by a drying tube, and a magnetic stir bar.

-

Initiation of Grignard Reagent Formation: To the flask, add 15 mL of dry diethyl ether and an appropriate amount of magnesium turnings. Add a small amount of a 2-bromopentane solution in dry diethyl ether to the magnesium and stir to initiate the formation of the organometallic reagent.

-

Grignard Reagent Formation: Gradually add the remaining 2-bromopentane solution over 15 minutes while stirring continuously. Continue stirring for an additional 10 minutes after the addition is complete.

-

Reaction with Propanal: Prepare a solution of propanal in 10 mL of dry diethyl ether and place it in the addition funnel. Add this solution dropwise to the stirred Grignard solution and continue stirring for another 15 minutes after the addition is complete.

-

Work-up: Gradually add 10 mL of water, followed by 10 mL of dilute hydrochloric acid (10%) until all inorganic salts dissolve. Transfer the mixture to a separatory funnel, separate the ether layer, and wash it with 10 mL of 5% sodium hydroxide solution.

-

Isolation and Purification: Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent using a rotary evaporator. The crude product can be purified by distillation, collecting the fraction boiling between 150-165 °C.

-

Preparation of Oxidizing Agent: In a 100 mL Erlenmeyer flask equipped with a magnetic stirrer and placed in an ice bath, add 35 mL of distilled water and concentrated sulfuric acid. To this, add sodium dichromate and stir until a clear orange solution is obtained.

-

Oxidation Reaction: Continue to stir the solution and add 5.0 g (38 mmol) of 4-methylheptan-3-ol in small portions over about 10 minutes. The color of the reaction mixture should gradually change to green. Stir the mixture for a further 10 minutes.

-

Extraction: Transfer the reaction mixture to a 100 mL separatory funnel and add 200 mL of diethyl ether. Shake the funnel and separate the organic layer.

-

Washing and Drying: Wash the ether layer with three 20 mL portions of 5% sodium hydroxide solution and then dry it over anhydrous magnesium sulfate.

-

Isolation and Purification: Filter off the drying agent, evaporate the filtrate on a rotary evaporator, and distill the residue at atmospheric pressure, collecting the fraction boiling in the range of 155-160 °C to obtain the final product.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum of (S)-(+)-4-Methyl-3-heptanone shows characteristic signals including a triplet at approximately 0.90 ppm (CH₃CH₂), a doublet at around 1.06 ppm (CH₃CH), and a quartet at about 2.45 ppm (CH₂CH₃).[5]

-

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. While a detailed spectrum requires a subscription to view on some databases, computed spectra are available.[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band characteristic of a ketone carbonyl group (C=O) at approximately 1710 cm⁻¹.[1][5]

-

Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is consistent with its structure.[8][9]

Visualized Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound, from the initial Grignard reaction to the final purification.

References

- 1. 4-Heptanone, 3-methyl- [webbook.nist.gov]

- 2. 4-Methyl-3-heptanone | C8H16O | CID 22512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dasher.wustl.edu [dasher.wustl.edu]

- 4. chemistry-online.com [chemistry-online.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 4-Heptanone, 3-methyl- [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 3-Methylheptan-4-one

This technical guide provides a comprehensive overview of 3-Methylheptan-4-one, a ketone of interest to researchers, scientists, and professionals in drug development. This document details its chemical identifiers, physicochemical properties, and includes a detailed experimental protocol for the synthesis of a closely related isomer, which serves as a valuable reference.

Chemical Identifiers and Structure

This compound is an organic compound with a branched alkyl chain. For clarity and accurate identification, its primary identifiers are summarized in the table below.

| Identifier | Value |

| CAS Number | 15726-15-5[1] |

| IUPAC Name | This compound |

| Synonyms | 3-Methyl-4-heptanone, sec-Butyl propyl ketone |

| Molecular Formula | C8H16O[1] |

| Molecular Weight | 128.21 g/mol [1] |

| Canonical SMILES | CCCC(=O)C(C)CC |

| InChI | InChI=1S/C8H16O/c1-4-6-8(9)7(3)5-2/h7H,4-6H2,1-3H3 |

| InChIKey | NHIMSNHOEAVUKE-UHFFFAOYSA-N |

Physicochemical Properties

The key physicochemical properties of this compound are presented below, offering a comparative overview of its physical characteristics.

| Property | Value |

| Appearance | Colorless liquid[1] |

| Odor | Fruity aroma[1] |

| Density | 0.81 - 0.82 g/cm³[1] |

| Boiling Point | 156 - 160 °C[1] |

| Melting Point | -80 °C (estimate)[1] |

| Flash Point | 38 °C[1] |

| Refractive Index | 1.4100 to 1.4130[1] |

| Solubility | Soluble in alcohol and ether[1] |

Experimental Protocols

Synthesis of (±)-4-methylheptan-3-ol

This procedure outlines the preparation of the precursor alcohol, (±)-4-methylheptan-3-ol, through a Grignard reaction.[2]

Materials:

-

Magnesium turnings

-

Dry diethyl ether

-

2-bromopentane

-

Propanal

-

10% Hydrochloric acid

-

5% Sodium hydroxide solution

-

Anhydrous magnesium sulfate

Procedure:

-

A 100 mL three-neck flask is equipped with a 25 mL addition funnel, a reflux condenser with a drying tube, and a magnetic stir bar.

-

15 mL of dry diethyl ether and magnesium are added to the flask.

-

A small amount of a 2-bromopentane solution in dry diethyl ether is added to initiate the Grignard reagent formation.

-

The remaining 2-bromopentane solution is added gradually over 15 minutes with continuous stirring. The mixture is stirred for an additional 10 minutes after the addition is complete.

-

A solution of propanal in 10 mL of dry diethyl ether is placed in the addition funnel and added dropwise to the stirred Grignard solution. Stirring is continued for another 15 minutes post-addition.

-

10 mL of water is slowly added, followed by 10 mL of 10% hydrochloric acid until all inorganic salts dissolve.

-

The mixture is transferred to a separatory funnel, the ether layer is separated and washed with 10 mL of 5% sodium hydroxide solution.

-

The ether layer is collected and dried over anhydrous magnesium sulfate.

-

The drying agent is filtered off, and the ether is evaporated using a rotary evaporator.

-

The residue is distilled at atmospheric pressure, collecting the fraction boiling between 150-165 °C to yield (±)-4-methylheptan-3-ol.

Oxidation of (±)-4-methylheptan-3-ol to (±)-4-methylheptan-3-one

This part of the protocol details the oxidation of the synthesized alcohol to the ketone.[2]

Materials:

-

(±)-4-methylheptan-3-ol

-

Concentrated sulfuric acid

-

Sodium dichromate

-

Distilled water

-

Diethyl ether

-

5% Sodium hydroxide solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a 100 mL Erlenmeyer flask, place 35 mL of distilled water and a magnetic stirrer, and cool in an ice bath.

-

Slowly add concentrated sulfuric acid to the water with stirring.

-

Add sodium dichromate and stir until a clear orange solution is formed.

-

While stirring, add 5.0 g of (±)-4-methylheptan-3-ol in small portions over approximately 10 minutes. The solution's color should gradually turn green.

-

Stir the mixture for an additional 10 minutes.

-

Transfer the reaction mixture to a 100 mL separatory funnel and add 200 mL of diethyl ether.

-

Shake the funnel and separate the organic layer.

-

Wash the ether layer with three 20 mL portions of 5% sodium hydroxide solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and evaporate the ether on a rotary evaporator.

-

Distill the residue at atmospheric pressure, collecting the fraction boiling in the 155-160 °C range to obtain (±)-4-methylheptan-3-one.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for the synthesis of (±)-4-methylheptan-3-one.

Caption: Logical relationships of identifiers for this compound.

References

An In-depth Technical Guide to the Molecular Structure and Formula of 3-Methylheptan-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key physicochemical properties of 3-Methylheptan-4-one. The information is presented to support research, development, and quality control activities involving this compound.

Chemical Identity and Formula

This compound is an aliphatic ketone.[1] Its chemical structure consists of a heptane backbone with a carbonyl group at the fourth position and a methyl group at the third position.

The molecular formula C₈H₁₆O indicates a molecular weight of 128.21 g/mol .[1][2][3][4][5]

Molecular Structure

The structural formula of this compound is CH₃CH₂CH₂C(=O)CH(CH₃)CH₂CH₃. The molecule contains a chiral center at the carbon atom in the third position, which is bonded to the methyl group. Therefore, it can exist as two enantiomers, (R)-3-Methylheptan-4-one and (S)-3-Methylheptan-4-one.

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 128.21 g/mol | [1][2][3][4][5] |

| Appearance | Colorless liquid | [4][6] |

| Odor | Fruity | [4][6] |

| Density | 0.81 - 0.82 g/cm³ | [4] |

| Boiling Point | 156 - 160 °C | [4][6] |

| Melting Point | -80 °C (estimate) | [4][6] |

| Flash Point | 38 °C | [4] |

| Refractive Index | 1.4100 to 1.4130 | [4] |

| Solubility | Soluble in alcohol and ether | [6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound is available and serves as a fingerprint for its identification.[1][2][3][7][8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its structure.[1][7]

-

Infrared (IR) Spectroscopy: The IR spectrum shows a characteristic strong absorption band for the carbonyl (C=O) group, typically around 1715 cm⁻¹.[1][2][3][7]

Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are outlines of key experimental approaches.

A common laboratory-scale synthesis involves the reaction of a Grignard reagent with an aldehyde, followed by oxidation of the resulting secondary alcohol.

Caption: Grignard synthesis and oxidation workflow.

Protocol Outline:

-

Grignard Reagent Formation: 2-Bromopentane is reacted with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, pentylmagnesium bromide.

-

Reaction with Aldehyde: The Grignard reagent is then reacted with propanal.

-

Hydrolysis: The resulting magnesium alkoxide is hydrolyzed with a weak acid (e.g., aqueous ammonium chloride) to yield 4-methylheptan-3-ol.

-

Oxidation: The secondary alcohol, 4-methylheptan-3-ol, is oxidized to the corresponding ketone, this compound, using an oxidizing agent such as sodium dichromate in sulfuric acid.[10]

For the stereoselective synthesis of a specific enantiomer, the SAMP-/RAMP-hydrazone method can be employed. This method utilizes chiral auxiliaries to control the stereochemistry of the product.

Protocol Outline:

-

Hydrazone Formation: A ketone is reacted with the chiral auxiliary (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) to form a chiral hydrazone.

-

Alkylation: The hydrazone is deprotonated with a strong base (e.g., lithium diisopropylamide) and then alkylated with an alkyl halide. The chiral auxiliary directs the alkyl group to a specific face of the molecule, establishing the desired stereocenter.

-

Ozonolysis: The resulting hydrazone is cleaved by ozonolysis to yield the chiral ketone, in this case, (S)-(+)-4-methyl-3-heptanone.[11]

This method allows for the synthesis of this compound with high enantiomeric excess.[11]

References

- 1. This compound | C8H16O | CID 27470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Heptanone, 3-methyl- [webbook.nist.gov]

- 3. 3-Heptanone, 4-methyl- [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. 3-METHYL-4-HEPTANONE synthesis - chemicalbook [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 4-Heptanone, 3-methyl- [webbook.nist.gov]

- 10. chemistry-online.com [chemistry-online.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

3-Methylheptan-4-one: A Technical Guide to its Role as an Insect Alarm Pheromone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylheptan-4-one is a volatile ketone that functions as a potent alarm pheromone in a variety of insect species, particularly within the order Hymenoptera, and most notably in numerous ant species. This technical guide provides a comprehensive overview of the chemical properties, biosynthesis, and perception of this compound, with a focus on its role in mediating alarm behaviors. Detailed experimental protocols for the study of this semiochemical are provided, along with a summary of quantitative behavioral data and an exploration of the current understanding of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers in chemical ecology, neurobiology, and those involved in the development of novel pest management strategies.

Introduction

Chemical communication is a cornerstone of insect sociality and survival, with pheromones acting as key mediators of a wide range of behaviors. Among these, alarm pheromones are critical for colony defense, alerting nestmates to imminent threats and eliciting coordinated responses such as aggression or dispersal. This compound has been identified as a significant alarm pheromone in several ant species, including those from the genera Atta, Pogonomyrmex, and Ooceraea.[1][2] Its high volatility and distinct dose-dependent effects make it an effective and rapidly disseminating signal of danger.[2] Understanding the intricacies of how this compound is produced, detected, and processed by insects offers valuable insights into the evolution of chemical communication and presents opportunities for the development of targeted and environmentally benign pest control methods.

Chemical and Physical Properties

This compound is a chiral ketone with the following key properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆O | [3] |

| Molecular Weight | 128.21 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Odor | Fruity | [4] |

| Boiling Point | 158-160 °C | [4] |

| Density | 0.81 g/cm³ | [4] |

| CAS Number | 15726-15-5 | [3] |

Biosynthesis of this compound

The biosynthesis of this compound in insects is believed to follow a polyketide pathway, utilizing propionate units as precursors.[5][6] This is a modification of the fatty acid synthesis machinery, where propionyl-CoA is used as a starter and extender unit instead of acetyl-CoA.

While the complete enzymatic cascade for this compound has not been fully elucidated in ants, the proposed pathway involves the following key steps:

-

Initiation: A starter unit, likely propionyl-CoA, is loaded onto a polyketide synthase (PKS) enzyme complex.

-

Elongation: Two successive condensations with malonyl-CoA, derived from the carboxylation of acetyl-CoA, would not produce the characteristic methyl branch at the 3-position. Instead, it is hypothesized that two additional propionyl-CoA units (or their metabolic equivalent, methylmalonyl-CoA) are sequentially added. Each addition of a methylmalonyl-CoA unit introduces a methyl group.

-

Processing: The resulting polyketide chain undergoes a series of modifications, including reduction, dehydration, and further reduction, catalyzed by different domains of the PKS.

-

Termination: The final polyketide is released from the PKS, likely through hydrolysis or reduction, to yield this compound.

Behavioral Responses to this compound

The behavioral response of ants to this compound is dose-dependent. Low concentrations typically elicit attraction and investigation, while higher concentrations trigger alarm and dispersal.[2][7]

| Species | Concentration | Behavioral Response | Reference(s) |

| Atta texana | 5.7 x 10⁻¹³ g/cm³ | Attraction | [2] |

| Atta texana | 5.7 x 10⁻¹² g/cm³ | Alarm | [2] |

| Ooceraea biroi | 260 µg (low dose) | Initial attraction, then dispersal | [1][7] |

| Ooceraea biroi | 2600 µg (high dose) | Immediate repulsion | [1][7] |

| Pogonomyrmex badius | Not specified | Low intensity: increased locomotion, antennal waving. High intensity: rapid circling, mandible opening. | [1] |

Signaling Pathway of this compound Perception

The perception of this compound begins with its detection by olfactory sensory neurons (OSNs) located in sensilla on the insect's antennae. The current understanding of the signaling pathway is as follows:

-

Binding to Olfactory Receptors: The pheromone molecule enters the sensillum lymph and binds to a specific olfactory receptor protein embedded in the dendritic membrane of an OSN. In insects, these receptors are primarily from two large families: Odorant Receptors (ORs) and Ionotropic Receptors (IRs). While the specific receptor for this compound has not been definitively identified, it is likely a member of one of these families.

-

Signal Transduction:

-

Ionotropic Receptors (IRs): If the receptor is an IR, binding of this compound would directly open a non-specific cation channel, leading to depolarization of the OSN.

-

Odorant Receptors (ORs): Insect ORs are ligand-gated ion channels, but their activation can also involve G-protein signaling. Binding of the pheromone to the OR complex (composed of a specific OrX subunit and a conserved co-receptor, Orco) would open the channel. There is also evidence for the involvement of G-proteins in modulating the signal.

-

-

Neuronal Firing: The depolarization of the OSN generates action potentials that are transmitted along the axon to the antennal lobe of the insect brain.

-

Processing in the Antennal Lobe: Axons of OSNs expressing the same receptor converge on specific spherical structures called glomeruli. Recent research in ants has shown that alarm pheromones activate a specific set of glomeruli, suggesting a dedicated "sensory hub" for processing danger signals.[5][8][9]

-

Higher Brain Centers: From the antennal lobe, projection neurons relay the information to higher brain centers, such as the mushroom bodies and the lateral horn, where the information is integrated and translated into a behavioral response.[4]

Experimental Protocols

Pheromone Extraction from Mandibular Glands

This protocol is adapted for the extraction of volatile compounds from the mandibular glands of ants, a primary source of this compound.

Materials:

-

Ant specimens (chilled on ice)

-

Fine forceps and dissecting scissors

-

Glass vials with PTFE-lined caps

-

Hexane (HPLC grade)

-

Glass micro-syringe (10 µL)

-

Stereomicroscope

Procedure:

-

Immobilize ants by chilling them on ice for 5-10 minutes.

-

Under a stereomicroscope, carefully dissect the head of the ant.

-

Using fine forceps, locate and excise the mandibular glands.

-

Immediately place the dissected glands into a glass vial containing a small, known volume of hexane (e.g., 50 µL per 10 glands).

-

Allow the extraction to proceed for at least 30 minutes at room temperature.

-

Carefully remove the gland tissue from the solvent.

-

The resulting extract can be used directly for chemical analysis or behavioral assays. For long-term storage, keep at -20°C.

Chemical Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Non-polar capillary column (e.g., DB-5ms).

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 40°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Procedure:

-

Inject 1 µL of the hexane extract into the GC-MS.

-

Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.

-

Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.

Behavioral Assay using a Y-tube Olfactometer

This protocol assesses the behavioral response (attraction or repulsion) of ants to this compound.

Materials:

-

Glass Y-tube olfactometer.

-

Purified and humidified air source.

-

Flow meters.

-

Odor source chambers.

-

Filter paper discs.

-

Synthetic this compound.

-

Solvent (e.g., paraffin oil or hexane).

Procedure:

-

Set up the Y-tube olfactometer with a constant airflow (e.g., 100 mL/min) through each arm.

-

Prepare serial dilutions of this compound in the chosen solvent.

-

Apply a known volume (e.g., 10 µL) of a test dilution to a filter paper disc and place it in one of the odor source chambers.

-

Place a filter paper disc with the solvent only in the other odor source chamber as a control.

-

Introduce a single ant at the base of the Y-tube.

-

Record the first arm the ant enters and the time spent in each arm over a set period (e.g., 5 minutes).

-

Repeat the trial with multiple ants for each concentration.

-

Thoroughly clean the olfactometer with ethanol and bake it between trials to prevent contamination.

Electrophysiology using Single Sensillum Recording (SSR)

This advanced technique allows for the recording of action potentials from individual OSNs in response to odor stimuli.

Materials:

-

Ant preparation holder.

-

Tungsten microelectrodes.

-

Micromanipulators.

-

High-gain amplifier and data acquisition system.

-

Odor delivery system.

-

Microscope.

Procedure:

-

Immobilize an ant in a holder, exposing the antenna.

-

Under a microscope, advance a sharp tungsten recording electrode to pierce the cuticle of a single basiconic sensillum on the antenna.

-

Insert a reference electrode into the ant's head or another part of the body.

-

Deliver pulses of purified air containing known concentrations of this compound over the antenna.

-

Record the firing rate of the OSN before, during, and after the stimulus.

-

Analyze the change in spike frequency to determine the neuron's response profile.

Conclusion and Future Directions

This compound is a well-established and potent alarm pheromone in several ant species, playing a crucial role in their chemical communication and colony defense. While significant progress has been made in understanding its chemical properties and the behavioral responses it elicits, several areas warrant further investigation. The complete elucidation of the biosynthetic pathway, including the identification and characterization of the specific polyketide synthase and modifying enzymes, remains a key area for future research. Furthermore, the definitive identification of the specific odorant receptor(s) for this compound and the detailed downstream signaling cascade will provide a more complete picture of how this important chemical signal is perceived and processed. A deeper understanding of these molecular and neurobiological mechanisms will not only advance our fundamental knowledge of insect chemical ecology but also pave the way for the development of novel, highly specific, and sustainable pest management strategies targeting the communication systems of pest ant species.

References

- 1. Polyketide synthase genes in insect- and nematode-associated fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. Alarm Pheromone Processing in the Ant Brain: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Cuticular hydrocarbon reception by sensory neurons in basiconic sensilla of the Japanese carpenter ant [frontiersin.org]

- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 7. researchgate.net [researchgate.net]

- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 9. G proteins and olfactory signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methylheptan-4-one: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylheptan-4-one, a chiral ketone with the molecular formula C₈H₁₆O, is a significant semiochemical in the animal kingdom, primarily known for its role as an alarm pheromone in various ant species. Its discovery and subsequent synthesis have provided valuable insights into chemical ecology and have been a subject of interest in stereoselective synthesis. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, tailored for a scientific audience. Detailed experimental protocols for its synthesis and quantitative data are presented, along with a visualization of its synthesis workflow and its role in the pheromonal communication pathway.

Introduction

This compound is a naturally occurring organic compound that plays a crucial role in the chemical communication systems of certain insects. As an alarm pheromone, it elicits rapid behavioral responses, such as aggression and dispersal, in nestmates, thereby contributing to the colony's defense. The presence of a stereocenter at the C3 position means that it exists as two enantiomers, (R)- and (S)-3-methylheptan-4-one, with biological activity often being stereospecific. The study of this compound is not only relevant to chemical ecology and entomology but also serves as an excellent case study in asymmetric synthesis and the structure-activity relationships of bioactive molecules. While not directly a therapeutic agent, the principles of stereoselective synthesis and the understanding of receptor-ligand interactions in pheromonal systems can be analogously applied to drug discovery and development.

Discovery and History

The discovery of this compound is intrinsically linked to the study of insect chemical communication. Its identification as a key component of the alarm pheromone cocktail of several ant species marked a significant step in understanding the chemical language of these social insects.

-

Initial Identification as an Alarm Pheromone: Research into the chemical signals of ants led to the identification of this compound as a potent alarm pheromone in various species, including the harvester ant (Pogonomyrmex barbatus) and the Texas leaf-cutting ant (Atta texana).[1][2] When threatened, these ants release a mixture of volatile compounds, with this compound being a key active component that triggers an alarm response in nearby nestmates.

-

Biosynthesis: Studies utilizing stable isotope-labeled probes and mass spectrometry have elucidated the biosynthetic pathway of (S)-4-methyl-3-heptanone. It is synthesized from three propionate units through a polyketide/fatty acid-type metabolic route.[3][4][5] This discovery provided a deeper understanding of how insects produce this vital signaling molecule.

-

Early Syntheses: The first synthetic preparations of this compound were developed to confirm its structure and to enable further biological studies. A common early method involved a two-step sequence: a Grignard reaction between a propyl magnesium halide and 2-methylbutanal, or a similar Grignard reagent with butanal, followed by oxidation of the resulting secondary alcohol, 4-methyl-3-heptanol, to the corresponding ketone.[1][2]

-

Advancements in Stereoselective Synthesis: Recognizing the importance of stereochemistry in pheromone activity, significant efforts were directed towards the stereoselective synthesis of the individual enantiomers of this compound. A notable achievement in this area was the development of the SAMP/RAMP hydrazone method, which allows for the asymmetric synthesis of α-alkylated ketones with high enantiomeric excess.[6][7] This and other stereoselective methods have been crucial for investigating the specific biological roles of each enantiomer.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | |

| Molecular Weight | 128.21 g/mol | |

| CAS Number | 15726-15-5 | |

| Appearance | Colorless liquid | |

| Boiling Point | 158-160 °C | |

| Density | 0.81 g/cm³ | |

| Refractive Index | ~1.416 | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Peaks/Signals |

| ¹H NMR | (Predicted) δ (ppm): ~2.4 (m, 2H, -CH₂-C=O), ~2.2 (m, 1H, -CH(CH₃)-), ~1.5 (m, 2H, -CH₂-CH₂-C=O), ~1.2 (m, 2H, -CH₂-CH₃), ~1.0 (d, 3H, -CH(CH₃)-), ~0.9 (t, 3H, -CH₂-CH₃), ~0.85 (t, 3H, -CH₂-CH₃) |

| ¹³C NMR | (Predicted) δ (ppm): ~215 (-C=O), ~50 (-CH(CH₃)-), ~45 (-CH₂-C=O), ~25 (-CH₂-CH₂-C=O), ~16 (-CH(CH₃)-), ~14 (-CH₂-CH₃), ~11 (-CH₂-CH₃) |

| IR (Infrared) | Strong absorption around 1715 cm⁻¹ (C=O stretch) |

| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 128. Key fragments at m/z = 85, 71, 57, 43. |

Note: NMR data is predicted and may vary based on solvent and experimental conditions. MS fragmentation patterns are characteristic of aliphatic ketones.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for researchers aiming to produce this compound for further study. Below are protocols for a classic racemic synthesis and a modern stereoselective approach.

Racemic Synthesis via Grignard Reaction and Oxidation

This two-step procedure provides a straightforward route to racemic this compound.

Step 1: Synthesis of (±)-4-Methyl-3-heptanol via Grignard Reaction [1][2]

-

Materials: Magnesium turnings, dry diethyl ether, 2-bromopentane, propanal, 10% hydrochloric acid, 5% sodium hydroxide solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a flame-dried three-neck flask equipped with a dropping funnel, reflux condenser with a drying tube, and a magnetic stirrer, place magnesium turnings and dry diethyl ether.

-

A solution of 2-bromopentane in dry diethyl ether is added to the dropping funnel. A small amount is added to the flask to initiate the Grignard reaction.

-

Once the reaction begins (indicated by cloudiness and gentle reflux), the remaining 2-bromopentane solution is added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the mixture is stirred for an additional 15-30 minutes.

-

A solution of propanal in dry diethyl ether is then added dropwise from the dropping funnel while cooling the reaction flask in an ice bath.

-

After the addition is complete, the reaction is stirred for another 15 minutes.

-

The reaction is quenched by the slow addition of 10% hydrochloric acid until the magnesium salts dissolve.

-

The mixture is transferred to a separatory funnel, and the ether layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined ether layers are washed with 5% sodium hydroxide solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude 4-methyl-3-heptanol is purified by distillation.

-

Step 2: Oxidation of (±)-4-Methyl-3-heptanol to (±)-3-Methylheptan-4-one [1][2]

-

Materials: (±)-4-Methyl-3-heptanol, sodium dichromate, concentrated sulfuric acid, water, diethyl ether, 5% sodium hydroxide solution, anhydrous magnesium sulfate.

-

Procedure:

-

Prepare a solution of sodium dichromate in water in an Erlenmeyer flask and cool it in an ice bath.

-

Slowly add concentrated sulfuric acid to the cooled dichromate solution with stirring.

-

Add the (±)-4-methyl-3-heptanol dropwise to the oxidizing solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange to green.

-

After the addition is complete, stir the mixture for an additional 10-15 minutes.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined ether layers with 5% sodium hydroxide solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude this compound by distillation.

-

Asymmetric Synthesis using the SAMP/RAMP-Hydrazone Method[6]

This method allows for the synthesis of either the (S) or (R) enantiomer of this compound with high enantiomeric purity. The following is a generalized workflow.

-

Step 1: Formation of the SAMP-Hydrazone: 3-Pentanone is reacted with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) to form the corresponding chiral hydrazone.

-

Step 2: Asymmetric Alkylation: The SAMP-hydrazone is deprotonated with a strong base like lithium diisopropylamide (LDA) at low temperature to form a chiral azaenolate. This is then alkylated with an electrophile (e.g., propyl iodide). The chiral auxiliary (SAMP) directs the alkylation to one face of the azaenolate, leading to a high diastereomeric excess.

-

Step 3: Cleavage of the Hydrazone: The resulting alkylated hydrazone is cleaved, typically by ozonolysis or reaction with an acid, to yield the chiral ketone, (S)-(+)-4-methyl-3-heptanone, and regenerate the chiral auxiliary.

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the common racemic synthesis route for this compound.

Pheromonal Communication Pathway

This diagram illustrates the role of this compound as an alarm pheromone in ant communication.

Role in Drug Discovery and Development

While this compound is not a therapeutic agent, the study of its synthesis and biological activity offers valuable parallels for drug discovery and development professionals:

-

Stereoselectivity and Biological Activity: The stereospecificity of pheromone action underscores the critical importance of chirality in molecular recognition by biological receptors. This is a fundamental concept in drug design, where often only one enantiomer of a chiral drug is active and the other may be inactive or even cause adverse effects.

-

Target Identification and Assay Development: The identification of pheromones and their corresponding receptors in insects is analogous to target identification and validation in drug discovery. The behavioral assays used to test pheromone activity are a form of in-vivo screening.

-

Natural Product Synthesis: The synthesis of complex natural products like pheromones drives the development of new synthetic methodologies. These advancements in organic synthesis can then be applied to the synthesis of complex drug molecules.

Conclusion

This compound is a fascinating molecule that serves as a powerful example of chemical communication in the natural world. Its discovery and the subsequent elucidation of its structure, biosynthesis, and synthesis have contributed significantly to the fields of chemical ecology and organic chemistry. For researchers, scientists, and drug development professionals, the study of this seemingly simple ketone offers valuable lessons in stereoselective synthesis, the structure-activity relationship of bioactive molecules, and the intricate ways in which chemistry governs biology. The detailed protocols and data presented in this guide aim to facilitate further research into this and other important semiochemicals.

References

- 1. chemistry-online.com [chemistry-online.com]

- 2. dasher.wustl.edu [dasher.wustl.edu]

- 3. Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asu.elsevierpure.com [asu.elsevierpure.com]

- 5. Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of 3-Methylheptan-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylheptan-4-one (C₈H₁₆O), a ketone of interest in various chemical and pharmaceutical research fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a visual representation of the spectroscopic analysis workflow.

Molecular Structure and Properties

This compound is a saturated ketone with the following structural formula:

Molecular Formula: C₈H₁₆O[1] Molecular Weight: 128.21 g/mol [1] IUPAC Name: this compound[1] CAS Number: 15726-15-5[1]

Spectroscopic Data

The following sections provide key spectroscopic data for this compound, essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Predicted ¹H NMR data is presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 0.89 | t | 3H | H-1 |

| 0.91 | t | 3H | H-7 |

| 1.05 | d | 3H | H-3' (methyl on C-3) |

| 1.55 | sextet | 2H | H-6 |

| 1.62 | m | 2H | H-2 |

| 2.40 | t | 2H | H-5 |

| 2.55 | m | 1H | H-3 |

Note: Predicted data is based on computational models and may vary slightly from experimental values.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Carbon Assignment |

| 13.9 | C-7 |

| 16.0 | C-3' (methyl on C-3) |

| 17.7 | C-6 |

| 25.8 | C-1 |

| 42.8 | C-5 |

| 48.7 | C-2 |

| 214.0 | C-4 (C=O) |

Note: Data sourced from publicly available databases. Some sources indicate this data is computed.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2960-2870 | Strong | C-H stretch (alkane) |

| 1715 | Strong | C=O stretch (ketone) |

| 1465 | Medium | C-H bend (alkane) |

| 1380 | Medium | C-H bend (alkane) |

Note: The characteristic C=O stretch for an aliphatic ketone typically appears around 1715 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment Ion |

| 128 | Low | [M]⁺ (Molecular Ion) |

| 85 | Moderate | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 71 | High | [M - C₄H₉]⁺ (Loss of butyl radical) or [CH₃CH₂CO]⁺ |

| 57 | High | [C₄H₉]⁺ (Butyl cation) or [CH₃CH(CH₃)CO]⁺ |

| 43 | High | [C₃H₇]⁺ (Propyl cation) |

Note: The most abundant fragment ions are often the result of cleavage alpha to the carbonyl group.[1]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the deuterated solvent peaks.

-

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrument: A Fourier-transform infrared (FT-IR) spectrometer is used.

-

Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilute a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

-

Gas Chromatography:

-

Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.

-

The compound is separated from the solvent and any impurities on a capillary column (e.g., a nonpolar DB-5 or similar).

-

A temperature program is used to elute the compound.

-

-

Mass Spectrometry:

-

As the compound elutes from the GC column, it enters the mass spectrometer.

-

Electron ionization (EI) at 70 eV is typically used to generate the molecular ion and fragment ions.

-

The mass analyzer scans a range of m/z values (e.g., 40-300) to produce the mass spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Unveiling the Biological Profile of 3-Methylheptan-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific understanding of the biological activity of 3-Methylheptan-4-one is currently limited. This document summarizes available data and provides a framework for future investigation.

Executive Summary

This compound is a volatile organic compound belonging to the aliphatic ketone class. While its physical and chemical properties are well-documented, comprehensive studies on its specific biological activities, mechanisms of action, and potential therapeutic or toxicological effects are largely absent from publicly available literature. This technical guide synthesizes the existing information, including its chemical identity, safety and hazard data, and potential biological roles inferred from structurally related compounds. Due to the scarcity of specific biological data, this document also proposes a generalized experimental workflow to guide future research into the biological and toxicological profile of this compound.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for any biological investigation, influencing factors such as bioavailability and potential for membrane interaction.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| CAS Number | 15726-15-5 | [2] |

| Appearance | Colorless to Light yellow clear liquid | [3] |

| Odor | Fruity aroma | [3] |

| Boiling Point | 156 - 160 °C | [3] |

| Flash Point | 38 - 44.6 °C | [2][4] |

| Solubility | Soluble in alcohol and ether; Water solubility: 1371 mg/L at 25 °C (estimated) | [3][4] |

| logP (o/w) | 2.350 (estimated) | [4] |

Known Biological Information and Inferences

Direct research on the biological activity of this compound is sparse. However, information on related aliphatic ketones allows for some inferences.

Toxicological Profile

The primary available information pertains to its hazard classification. It is identified as a flammable liquid and an irritant.[1][5] The Haz-Map database lists it under "Ketones (

Table of Hazard Classifications:

| Hazard Statement | GHS Classification | Source |

| Flammable liquid and vapor | H226 | [1] |

| Causes skin irritation | H315 (50% of notifications) | [1] |

| Causes serious eye irritation | H319 (50% of notifications) | [1] |

| May cause respiratory irritation | H335 (50% of notifications) | [1] |

Olfactory and Pheromonal Activity

Volatile ketones frequently act as odorants and, in some species, as pheromones. The related compound, 4-methyl-3-heptanone, has been identified as an alarm pheromone in certain ant species.[7] It is plausible that this compound could interact with olfactory receptors in various species, including mammals. However, the specific receptors and the subsequent signaling pathways have not been elucidated. The study of odorant-receptor interactions is a complex field, often requiring heterologous expression systems to deorphanize receptors.[8][9]

Proposed Experimental Workflow for Biological Characterization

Given the limited data, a systematic investigation is required to delineate the biological activity of this compound. The following workflow is proposed as a starting point for researchers.

Caption: Proposed workflow for the biological characterization of this compound.

Potential Signaling Pathways: An Area for Future Research

No specific signaling pathways have been definitively associated with this compound. Based on the activities of related compounds, two potential areas of investigation are olfactory signaling and pathways related to cellular stress and toxicity.

Olfactory Signaling Pathway (Hypothetical)

Should this compound be identified as an odorant, it would likely activate a G-protein coupled receptor (GPCR) in the olfactory epithelium. This would initiate a canonical olfactory signal transduction cascade.

Caption: A generalized olfactory signal transduction pathway.

Conclusion

This compound remains a poorly characterized molecule from a biological perspective. While its chemical properties and hazard classifications provide a baseline for safe handling, its specific interactions with biological systems are unknown. The information on related aliphatic ketones suggests that future research should focus on its potential neurotoxic effects, its metabolism, and its interaction with olfactory receptors. The experimental workflow and hypothetical signaling pathway presented here offer a structured approach for researchers to begin to fill the significant knowledge gaps surrounding the biological activity of this compound. Such studies are essential to fully understand its potential risks and any prospective applications.

References

- 1. This compound | C8H16O | CID 27470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:15726-15-5 | Chemsrc [chemsrc.com]

- 3. chembk.com [chembk.com]

- 4. 3-methyl-4-heptanone, 15726-15-5 [thegoodscentscompany.com]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. Further studies on ketone neurotoxicity and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Methyl-3-heptanone | C8H16O | CID 22512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Human olfactory receptor responses to odorants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]

An In-depth Technical Guide to the Safety and Handling of 3-Methylheptan-4-one

This guide provides comprehensive safety and handling information for 3-Methylheptan-4-one (CAS: 15726-15-5), tailored for researchers, scientists, and professionals in drug development. It covers physical and chemical properties, hazard identification, emergency protocols, and safe handling procedures.

Physicochemical and Hazard Data

For ease of reference, the fundamental properties and hazard classifications for this compound are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O | [1][2] |

| Molecular Weight | 128.21 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Odor | Fruit-like aroma | |

| Boiling Point | 154-160 °C | [3][4] |

| Flash Point | 38 °C (100.4 °F) | [3][5] |

| Density | 0.81 - 0.82 g/cm³ | [3] |

| Melting Point | -80 °C | |

| Solubility | Soluble in alcohol and ether. Estimated water solubility: 1371 mg/L @ 25 °C. | [4] |

| Vapor Pressure | 2.444 mmHg @ 25 °C (estimated) | [4] |

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Flammable Liquids | H226: Flammable liquid and vapor.[1][3][6] | 🔥 | Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation (reported by 50% of notifiers).[1] | ❗ | Warning |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation (reported by 50% of notifiers).[1] | ❗ | Warning |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation (reported by 50% of notifiers).[1] | ❗ | Warning |

Experimental Protocols and Methodologies

Detailed procedures for emergency situations are critical for ensuring laboratory safety. The following protocols are derived from standard safety data sheets.

In case of exposure, follow these immediate first-aid protocols:

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

This compound is a flammable liquid.[1][3][6]

-

Suitable Extinguishing Media:

-

Firefighting Instructions:

-

Evacuate the area.

-

Firefighters should wear full protective gear, including a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[7][10][11]

-

Use water spray to keep fire-exposed containers cool.

-

Move containers from the fire area if it can be done without risk.

-

In the event of a spill, containment and cleanup must be performed promptly and safely.

-

Immediate Precautions:

-

Personal Protective Equipment (PPE):

-

Containment and Cleanup:

-

Prevent the spill from entering drains or waterways.[9][10][11]

-

Use non-sparking tools and explosion-proof equipment for cleanup.[9][11][12]

-

Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[9]

-

Collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[9][11]

-

-

Final Decontamination:

Safe Handling and Emergency Preparedness Workflow

The following diagram outlines the logical workflow for the safe handling of this compound, from procurement to disposal, emphasizing key safety checkpoints.

Caption: Workflow for Safe Handling and Emergency Response for this compound.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is based on a thorough risk assessment of the procedures being performed.

-

Eye and Face Protection:

-

Skin Protection:

-

Hand Protection: Wear chemical-resistant gloves. Gloves must be inspected before use.[10][11] Recommended materials may include nitrile or neoprene. Always check the glove manufacturer's breakthrough time and permeation data.

-

Body Protection: Wear a flame-retardant lab coat or protective clothing. For tasks with a higher risk of exposure, impervious clothing may be necessary.[10][11]

-

-

Respiratory Protection:

Storage and Disposal

Proper storage and disposal are essential to mitigate risks.

-

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][6][9][10]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][6][9][10]

-

Ground and bond containers and receiving equipment to prevent static discharge.[3][9]

-

Store away from incompatible materials such as strong oxidizing agents.[6]

-

-

Disposal:

References

- 1. This compound | C8H16O | CID 27470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Heptanone, 3-methyl- [webbook.nist.gov]

- 3. 3-Methyl-4-heptanone | 15726-15-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 3-methyl-4-heptanone, 15726-15-5 [thegoodscentscompany.com]

- 5. This compound | CAS#:15726-15-5 | Chemsrc [chemsrc.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. media.hiscoinc.com [media.hiscoinc.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of 3-Methylheptan-4-one from 3-methylheptan-4-ol: A Comparative Study of Oxidation Methods

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3-methylheptan-4-one via the oxidation of 3-methylheptan-4-ol. Three common and effective oxidation methods are presented: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and pyridinium chlorochromate (PCC) oxidation. This application note aims to guide researchers in selecting the most suitable method for their specific needs by providing a comparative summary of reaction parameters and expected outcomes.

Introduction

This compound is a ketone with applications in various fields, including flavor and fragrance industries.[1] Its synthesis from the corresponding secondary alcohol, 3-methylheptan-4-ol, is a fundamental organic transformation. The choice of an oxidizing agent is crucial as it can influence the reaction's efficiency, selectivity, and environmental impact. This note details three distinct methodologies for this conversion, each with its own advantages and considerations.

Comparative Data of Oxidation Methods

The following table summarizes the key quantitative data and reaction conditions for the different oxidation methods discussed in this document. The data represents typical expected outcomes based on established literature for the oxidation of secondary alcohols.

| Parameter | Swern Oxidation | Dess-Martin Oxidation | PCC Oxidation |

| Typical Yield | >90% | >90% | ~85% |

| Reaction Temperature | -78 °C to room temperature | Room temperature | Room temperature |

| Reaction Time | 1 - 3 hours | 0.5 - 4 hours[2][3] | 2 - 24 hours[4][5] |

| Key Reagents | Oxalyl chloride, DMSO, Triethylamine[6] | Dess-Martin Periodinane[7] | Pyridinium Chlorochromate[4] |

| Solvent | Dichloromethane (CH₂Cl₂)[8] | Dichloromethane (CH₂Cl₂)[2] | Dichloromethane (CH₂Cl₂)[4] |

| Toxicity/Safety | Toxic gas evolution (CO, CO₂, DMS), requires low temp. | Reagent is shock-sensitive and potentially explosive.[2] | Chromium-based reagent, toxic.[4] |

Experimental Protocols

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[9] It is a mild and high-yielding method for oxidizing secondary alcohols to ketones.[6]

Materials:

-

3-methylheptan-4-ol

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Argon or Nitrogen gas

-

Dry glassware

Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add anhydrous dichloromethane (10 volumes relative to the alcohol).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (2 equivalents) to the stirred solvent.[10]

-

In a separate flask, prepare a solution of DMSO (4 equivalents) in anhydrous dichloromethane.[10]

-

Add the DMSO solution dropwise to the oxalyl chloride solution at -78 °C, ensuring the temperature does not rise significantly. Stir the mixture for 30 minutes.

-

Prepare a solution of 3-methylheptan-4-ol (1 equivalent) in anhydrous dichloromethane (5 volumes).

-

Slowly add the alcohol solution to the reaction mixture at -78 °C and stir for 1-2 hours.[10] For secondary alcohols, the reaction mixture can be warmed to -40 °C.[10][11]

-

Add triethylamine (5-7 equivalents) dropwise to the reaction mixture at -78 °C.[8]

-

Remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by flash column chromatography.

Caption: Swern Oxidation Experimental Workflow.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and selective method that uses a hypervalent iodine reagent, Dess-Martin periodinane (DMP), to oxidize primary and secondary alcohols.[3][7] It is known for its operational simplicity and high yields.[2]

Materials:

-

3-methylheptan-4-ol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

To a round-bottom flask containing a solution of 3-methylheptan-4-ol (1 equivalent) in dichloromethane (10 volumes), add Dess-Martin periodinane (1.2 - 1.5 equivalents) in one portion at room temperature.[2]

-

Stir the reaction mixture vigorously at room temperature for 0.5 to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the biphasic mixture until the solid byproducts dissolve.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude this compound by flash column chromatography.

Caption: Dess-Martin Oxidation Experimental Workflow.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder alternative to other chromium-based oxidizing agents and is effective for the oxidation of secondary alcohols to ketones.[12] The reaction is typically performed in dichloromethane.[13]

Materials:

-

3-methylheptan-4-ol

-

Pyridinium Chlorochromate (PCC)

-

Celite® or silica gel

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

To a suspension of pyridinium chlorochromate (1.2 - 1.5 equivalents) and Celite® or silica gel in anhydrous dichloromethane (5 volumes) in a round-bottom flask, add a solution of 3-methylheptan-4-ol (1 equivalent) in anhydrous dichloromethane (5 volumes) at room temperature.[4]

-

Stir the mixture at room temperature for 2 to 24 hours. Monitor the reaction by TLC. A brown, tar-like material will precipitate.[4]

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil®, washing the pad thoroughly with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

If necessary, purify the crude this compound by flash column chromatography.

Caption: PCC Oxidation Experimental Workflow.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

-

Appearance: Colorless liquid.[1]

-

Molecular Formula: C₈H₁₆O.[1]

-

Molecular Weight: 128.21 g/mol .[14]

-

Boiling Point: 158-160 °C.[1]

-

Spectroscopic Data:

-

¹H NMR: The spectrum should be consistent with the structure of this compound.

-

¹³C NMR: The spectrum should show the characteristic ketone carbonyl peak around 210-215 ppm.

-

IR Spectroscopy: A strong absorption band in the region of 1710-1720 cm⁻¹ corresponding to the C=O stretch of the ketone should be observed.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 128.

-

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Oxalyl chloride is corrosive and reacts violently with water. Handle with extreme care.

-

DMSO can penetrate the skin, carrying dissolved substances with it. Avoid skin contact.

-

Dess-Martin periodinane is potentially explosive and should be handled with care.

-

PCC is a toxic chromium compound and a suspected carcinogen. Avoid inhalation and skin contact.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

The synthesis of this compound from 3-methylheptan-4-ol can be achieved through various oxidation methods. The Swern and Dess-Martin oxidations are generally preferred for their mild reaction conditions and high yields. However, the Swern oxidation requires cryogenic temperatures and generates foul-smelling byproducts, while DMP is a costly and potentially explosive reagent. PCC oxidation is a viable alternative, though it involves a toxic heavy metal. The choice of method will depend on the scale of the reaction, available equipment, and safety considerations.

References

- 1. chembk.com [chembk.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Dess-Martin Oxidation [organic-chemistry.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. scribd.com [scribd.com]

- 6. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. This compound | C8H16O | CID 27470 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 4-methylheptan-3-ol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methylheptan-3-ol is a branched-chain secondary alcohol. It is a known insect pheromone, playing a crucial role in the chemical communication of species such as the European elm bark beetle (Scolytus multistriatus)[1]. The synthesis of such semiochemicals is of significant interest for applications in pest management and ecological studies. The Grignard reaction provides a classic and effective method for the preparation of 4-methylheptan-3-ol through the formation of a new carbon-carbon bond. This document provides detailed application notes and protocols for the synthesis of (±)-4-methylheptan-3-ol.

Principle of the Method

The synthesis of 4-methylheptan-3-ol is achieved via a Grignard reaction, a powerful tool in organic chemistry for forming carbon-carbon bonds[2][3][4]. The reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. In this specific application, the Grignard reagent, pentylmagnesium bromide, is prepared from 2-bromopentane and magnesium metal in an anhydrous ether solvent. This organometallic compound then reacts with propanal. The subsequent acidic workup of the resulting alkoxide intermediate yields the secondary alcohol, 4-methylheptan-3-ol[1][5].

Data Presentation

Table 1: Physical and Spectroscopic Data of 4-methylheptan-3-ol

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O | [6][7] |

| Molecular Weight | 130.23 g/mol | [6][7] |

| Boiling Point | 150-165 °C at 745 Torr | [5] |

| Refractive Index | 1.429 | [5] |

| ¹H NMR | Data available in spectral databases | [6] |

| ¹³C NMR | Data available in spectral databases | [6] |

| IR Spectrum (Vapor Phase) | Major peaks include a broad O-H stretch (~3300-3500 cm⁻¹) and C-H stretches (~2800-3000 cm⁻¹) | [7][8][9] |

| Mass Spectrum (m/z) | Key fragments observed at 112 (M⁺-H₂O), 101 (M⁺-C₂H₅), 83, and 59 | [10] |

Table 2: Reagents for Grignard Synthesis of 4-methylheptan-3-ol

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Magnesium shavings | 24.31 | 7.3 g | 0.30 |

| 2-Bromopentane | 151.04 | 30.3 g (2.4 g + 27.9 g) | 0.20 |

| Propanal | 58.08 | 17.4 g | 0.30 |

| Diethyl ether (anhydrous) | 74.12 | ~125 mL | - |

| Hydrochloric acid (10%) | - | 10 mL | - |

| Sodium hydroxide (5%) | - | 10 mL | - |

| Magnesium sulfate (anhydrous) | 120.37 | As needed for drying | - |

Experimental Protocols

Materials and Equipment

-

100 mL three-neck round-bottom flask

-

25 mL addition funnel

-

Reflux condenser

-

Drying tube (filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

-

Standard laboratory glassware

Reagent Preparation

-

Anhydrous Diethyl Ether: It is crucial to use a dry, aprotic solvent. Commercially available anhydrous diethyl ether should be used.

-

Grignard Reagent Initiation: A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to the magnesium turnings if the reaction does not initiate promptly.

Synthesis of Pentylmagnesium Bromide (Grignard Reagent)

-

Set up a 100 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel. Ensure all glassware is thoroughly dried.

-

To the flask, add 7.3 g (0.30 mol) of dry magnesium shavings and 15 mL of anhydrous diethyl ether.

-

Prepare a solution of 30.3 g (0.20 mol) of 2-bromopentane in 100 mL of anhydrous diethyl ether and place it in the addition funnel.

-

Add a small amount of the 2-bromopentane solution to the magnesium suspension to initiate the reaction. The start of the reaction is indicated by a slight turbidity of the solution and gentle refluxing.

-

Once the reaction has started, add the remaining 2-bromopentane solution dropwise over approximately 15 minutes, maintaining a gentle reflux.

-

After the addition is complete, continue stirring for an additional 10 minutes.

Reaction with Propanal

-

Prepare a solution of 17.4 g (0.30 mol) of propanal in 10 mL of anhydrous diethyl ether and place it in the addition funnel.

-

Cool the Grignard reagent solution in an ice bath.

-